
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Overview
Description
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a monocarboxylic acid consisting of cyclopropanecarboxylic acid having four methyl substituents . It is functionally related to a cyclopropanecarboxylic acid .
Synthesis Analysis
The preparation method involves adding 2,2,3,3-tetramethylcyclopropanecarboxylate ethyl ester, catalyst, sodium hydroxide, ethanol, and water into the reaction kettle. The mixture is stirred, heated, and refluxed for 8-10 hours. Ethanol is then steamed out, diluted with water, drawn into the acidification kettle while hot, acidified to form white crystals, and filtered to obtain the finished product .Molecular Structure Analysis
The molecular formula of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid is C8H14O2 . It has a molar mass of 142.20 .Chemical Reactions Analysis
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is functionally related to a cyclopropanecarboxylic acid . It is used as a starting material for the synthesis of central nervous system-active compounds .Physical And Chemical Properties Analysis
The density of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid is 0.999g/cm³ . It has a melting point of 120-121℃ , a boiling point of 204.8°C at 760 mmHg , and a flash point of 97.5°C . Its vapor pressure is 0.106mmHg at 25°C , and its refractive index is 1.454 .Scientific Research Applications
Antiepileptic Drug Analogue
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is an inactive cyclopropyl analogue of valproic acid, a major antiepileptic drug . This suggests its potential use in the development of new antiepileptic drugs.
Inhibition of Histone Deacetylases
Studies have shown that 2,2,3,3-Tetramethylcyclopropanecarboxylic acid can inhibit histone deacetylases . Histone deacetylases are enzymes that are important for the regulation of gene expression, and their inhibitors are being studied for use in cancer treatment.
Cytotoxicity in Tumor Cells
In addition to inhibiting histone deacetylases, 2,2,3,3-Tetramethylcyclopropanecarboxylic acid has also been studied for its cytotoxic effects on tumor cells . This suggests potential applications in cancer therapy.
Synthesis of Central Nervous System-Active Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic acid has been used as a starting material for the synthesis of compounds active in the central nervous system . This indicates its role in the development of new drugs for neurological disorders.
Chemical Role as a Bronsted Acid
As a monocarboxylic acid, 2,2,3,3-Tetramethylcyclopropanecarboxylic acid acts as a Bronsted acid . This property could be exploited in various chemical reactions and syntheses.
Synthesis of Pesticides
The structure of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid is found in certain pesticides, such as fenpropathrin . Therefore, it could potentially be used in the synthesis of these substances.
Mechanism of Action
Target of Action
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is an inactive cyclopropyl analog of valproic acid , a major antiepileptic drug . The primary target of this compound is histone deacetylases , which are crucial enzymes involved in the regulation of gene expression.
Mode of Action
The compound interacts with its target, histone deacetylases, by inhibiting their activity . This inhibition results in changes to the acetylation status of histones, thereby affecting gene expression.
Result of Action
The inhibition of histone deacetylases by 2,2,3,3-Tetramethylcyclopropanecarboxylic acid can lead to cytotoxicities in tumor cells . This suggests that the compound may have potential applications in cancer therapy.
Safety and Hazards
Personal protective equipment and face protection should be worn when handling 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided. It should not come into contact with the eyes, skin, or clothing . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is an important intermediate in the synthesis of efficient low-toxicity mite and insect-killing agents . It is also used in the synthesis of CNS-active compounds . Therefore, it has potential applications in the fields of pesticides and pharmaceuticals.
properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHVXKNMCGSLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166082 | |
| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
CAS RN |
15641-58-4 | |
| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15641-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015641584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetramethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

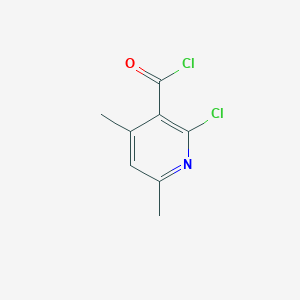
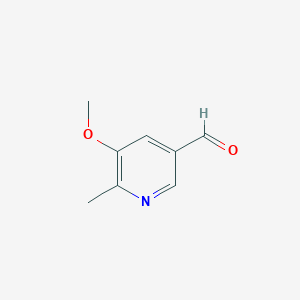
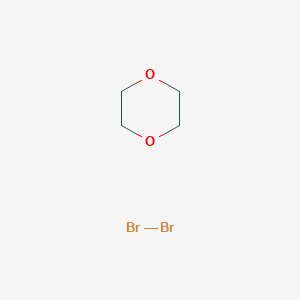
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)

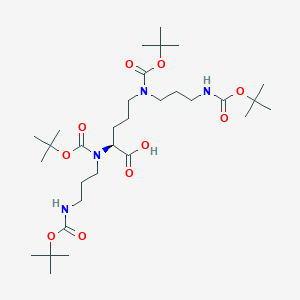
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)


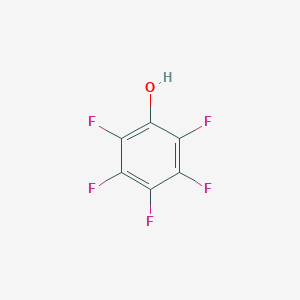
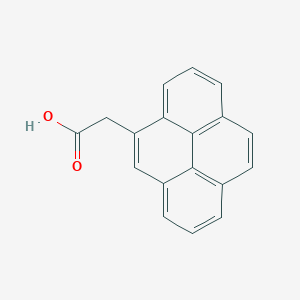
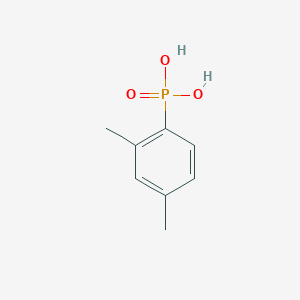
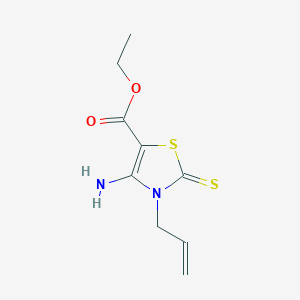
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)